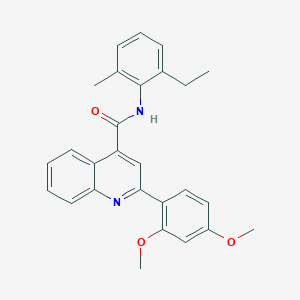![molecular formula C17H18F2N2O4S B14931570 (5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B14931570.png)
(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with a tetrahydrofuran and thioxodihydroimidazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 5-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves multiple steps, including the introduction of difluoromethoxy and methoxy groups, as well as the formation of the imidazole and tetrahydrofuran rings. Common synthetic routes include:
Nucleophilic Substitution: Introduction of difluoromethoxy and methoxy groups via nucleophilic substitution reactions.
Cyclization Reactions: Formation of the imidazole and tetrahydrofuran rings through cyclization reactions under specific conditions.
Condensation Reactions: Condensation of intermediate compounds to form the final product.
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
5-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s difluoromethoxy and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Compared to other similar compounds, 5-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Trifluoromethoxy Derivatives: Compounds with trifluoromethoxy groups instead of difluoromethoxy groups.
Methoxy Derivatives: Compounds with only methoxy groups without the difluoromethoxy substitution.
Imidazole Derivatives: Compounds with variations in the imidazole ring structure.
These similar compounds may exhibit different biological activities and properties, highlighting the uniqueness of 5-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE.
Properties
Molecular Formula |
C17H18F2N2O4S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H18F2N2O4S/c1-23-14-8-10(4-5-13(14)25-16(18)19)7-12-15(22)21(17(26)20-12)9-11-3-2-6-24-11/h4-5,7-8,11,16H,2-3,6,9H2,1H3,(H,20,26)/b12-7- |
InChI Key |
XENAFUKFZAJUSE-GHXNOFRVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14931491.png)
![7-(4-fluorophenyl)-N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931501.png)
![2-[(3-Methoxyphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14931503.png)
![4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14931518.png)
![2-fluoro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B14931522.png)
![Methyl 4-{[(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)carbonyl]amino}benzoate](/img/structure/B14931523.png)

![2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B14931535.png)
![2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B14931540.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931548.png)
![4-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)-2-bromo-6-ethoxyphenol](/img/structure/B14931553.png)

![2-(2-phenylethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B14931562.png)
